BAY-1316957 is a compound under investigation primarily for its therapeutic potential in pain management and its role as a prostaglandin E2 receptor antagonist. This compound has garnered attention due to its ability to provide rapid pain relief and improve the quality of life for patients suffering from various pain-related conditions.
BAY-1316957 was developed by Bayer AG, a global pharmaceutical and life sciences company. The compound is part of a broader research initiative focused on the modulation of inflammatory pathways, particularly those involving prostaglandins, which are known to play a significant role in pain and inflammation.
BAY-1316957 is classified as a non-steroidal anti-inflammatory drug (NSAID) due to its mechanism of action targeting the prostaglandin E2 receptors. It is specifically categorized as a selective antagonist of the prostaglandin E2 receptor subtype EP4, which is implicated in mediating pain and inflammatory responses.
The synthesis of BAY-1316957 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary details regarding its synthesis are not publicly disclosed, the general approach includes:
The synthesis may employ techniques such as:
BAY-1316957 has a complex molecular structure characterized by multiple rings and functional groups that are crucial for its activity. The precise molecular formula is not publicly detailed, but it typically includes elements such as carbon, hydrogen, nitrogen, and oxygen.
The compound's molecular weight and structural data can be derived from its chemical registry number (1613264-40-6), which can be used to access detailed information from chemical databases.
BAY-1316957 undergoes various chemical reactions typical for drug candidates, including:
The interactions with biological targets can be studied using:
BAY-1316957 exerts its therapeutic effects primarily through the antagonism of the prostaglandin E2 receptor subtype EP4. This receptor is known to mediate pain signaling pathways. By blocking this receptor, BAY-1316957 can inhibit the downstream signaling cascades that lead to increased pain sensitivity.
Research indicates that treatment with BAY-1316957 results in significant reductions in pain levels in experimental models, suggesting a robust mechanism of action against inflammatory pain.
BAY-1316957 exhibits properties typical of small organic molecules used in pharmacology:
Chemical properties include:
BAY-1316957 has several scientific applications, particularly in:
This compound represents a promising avenue for developing new therapies aimed at managing chronic pain conditions effectively while minimizing side effects associated with traditional NSAIDs.
Endometriosis is a complex gynecological disorder affecting 10–15% of reproductive-aged women, characterized by the presence of endometrial-like tissue outside the uterine cavity. This ectopic growth triggers chronic pelvic inflammation and is frequently associated with severe pain and infertility [5] [8]. The inflammatory microenvironment within endometriotic lesions exhibits dysregulated prostaglandin signaling, particularly involving prostaglandin E2 (PGE2). Elevated PGE2 levels result from the overexpression of cyclooxygenase-2 (COX-2) in endometriotic tissues, creating a self-perpetuating cycle where PGE2 further stimulates COX-2 expression [8]. This inflammatory cascade establishes a pathological feedback loop that promotes lesion survival, angiogenesis, and pain sensitization through direct neuronal activation [2] [5]. The resulting chronic inflammation manifests clinically as debilitating symptoms including dysmenorrhea, dyspareunia, and chronic pelvic pain, significantly impairing patients' quality of life [5].
Table 1: Inflammatory Mediators in Endometriosis Pathogenesis
Mediator | Role in Pathogenesis | Expression in Endometriosis |
---|---|---|
PGE2 | Pain sensitization, angiogenesis, cell proliferation | Markedly elevated in peritoneal fluid |
COX-2 | Rate-limiting enzyme for PGE2 biosynthesis | Overexpressed in ectopic lesions |
TGF-β1 | Fibrosis, immune suppression, cell proliferation | Increased in serum and peritoneal fluid |
EP4 Receptor | Primary PGE2 signaling transduction | Upregulated in endometriotic tissue |
The prostaglandin E2 receptor subtype 4 (EP4-R) represents a promising therapeutic target for inflammatory disorders due to its central role in mediating PGE2-driven inflammatory and nociceptive pathways. Among the four PGE2 receptor subtypes (EP1-EP4), EP4-R demonstrates the highest expression in endometriotic lesions and is critically involved in pain signaling [2] [6]. EP4-R activation triggers intracellular signaling cascades including Gαs-mediated cAMP production and β-arrestin recruitment, leading to enhanced neuronal excitability and peripheral sensitization [6]. Unlike non-selective COX inhibitors (NSAIDs) that disrupt overall prostanoid homeostasis and cause significant adverse effects (gastrointestinal bleeding, cardiovascular risks), EP4-R antagonists offer a targeted approach that specifically blocks pro-inflammatory PGE2 signaling downstream while sparing other prostanoid pathways [6]. Preclinical evidence demonstrates that selective EP4-R antagonism provides effective pain relief comparable to NSAIDs but with superior safety profiles, particularly regarding gastrointestinal tolerability [6] [8]. This receptor specificity makes EP4-R antagonism an attractive strategy for chronic inflammatory conditions requiring long-term therapy.
Table 2: EP Receptor Subtype Selectivity Profile of BAY-1316957
Receptor Subtype | Primary Signaling Pathway | BAY-1316957 Selectivity |
---|---|---|
EP4-R | Gαs/cAMP, β-arrestin | Potent antagonism (IC₅₀ = 15.3 nM) |
EP1-R | Gαq/calcium | No significant activity |
EP2-R | Gαs/cAMP | >100-fold selectivity vs EP4 |
EP3-R | Gαi/cAMP inhibition | Negligible interaction |
BAY-1316957 emerged from a systematic medicinal chemistry effort to develop a potent and selective EP4-R antagonist with optimized pharmacokinetic properties. Initial high-throughput screening identified benzimidazole derivatives as promising starting points for novel EP4-R antagonists [2]. Subsequent structure-activity relationship (SAR) optimization focused on enhancing receptor affinity while improving metabolic stability. This effort yielded BAY-1316957 (chemical name: 2-(9-Ethyl-6-methyl-9H-carbazol-3-yl)-1-(2-methoxyethyl)-4-methyl-1H-benzo[d]imidazole-5-carboxylic acid), a compound featuring a strategically positioned methyl substituent adjacent to the carboxylic acid moiety that substantially reduces glucuronidation, thereby enhancing metabolic stability [2] [10]. The compound demonstrates exceptional binding affinity for human EP4-R with an IC₅₀ of 15.3 nM and maintains high selectivity over other prostanoid receptors (IC₅₀ >10,000 nM for EP1, EP2, and EP3 subtypes) [1] [3] [7]. Pharmacologically, BAY-1316957 functions as a competitive antagonist, effectively displacing endogenous PGE2 from the orthosteric binding pocket through key interactions with Thr168, Tyr80, and Arg316 residues in the receptor's transmembrane domain [6]. This molecular recognition translates to potent functional antagonism, as evidenced by dose-dependent inhibition of PGE2-mediated β-arrestin recruitment (IC₅₀ approximately 850 nM for initial docking hits) [6].
Table 3: Key Physicochemical and Pharmacokinetic Properties of BAY-1316957
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₇H₂₇N₃O₃ | Balanced lipophilicity |
Molecular Weight | 441.52 g/mol | Within optimal range for oral bioavailability |
XLogP | 3.37 | Moderate lipophilicity |
Hydrogen Bond Acceptors | 6 | Facilitates membrane permeability |
Rotatable Bonds | 6 | Conformational flexibility |
Human EP4-R IC₅₀ | 15.3 nM | High potency |
Oral Bioavailability (Rat) | ~90% | Excellent absorption |
Half-life (Rat) | Extended | Suitable for once-daily dosing |
The therapeutic potential of BAY-1316957 extends beyond endometriosis to various PGE2-driven inflammatory conditions. Preclinical studies demonstrate its exceptional pharmacokinetic profile characterized by high oral bioavailability (approximately 90% in rats), low systemic clearance, and extended half-life [1] [4]. These properties are attributed to the strategic structural modifications that minimize glucuronidation, primarily catalyzed by UGT1A1 and to a lesser extent UGT1A3 in human hepatocytes [1] [2]. In vivo efficacy studies using rodent pain models reveal that oral administration of BAY-1316957 (0.2–5 mg/kg) produces significant anti-allodynic effects, substantially reducing mechanical hypersensitivity induced by prostaglandin analogs [1] [6]. The compound's ability to penetrate the central nervous system, while limited, appears sufficient for modulating peripheral nociception without causing central adverse effects [6]. These collective pharmacological attributes position BAY-1316957 as a promising clinical candidate for chronic inflammatory conditions where current therapies remain suboptimal due to efficacy limitations or safety concerns.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7